molecular formula C12H5Cl2NO2S B2632143 6,8-dichloro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one CAS No. 73314-32-6

6,8-dichloro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one

Cat. No. B2632143
CAS RN: 73314-32-6
M. Wt: 298.14
InChI Key: QGWCYGWRWBFUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-dichloro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one (DCTB) is one of the many derivatives of the benzoxazinone family of compounds, which has been studied extensively for its medicinal and biological properties. DCTB is a compound that has been used in the synthesis of various drugs and compounds, as well as in the study of various biological pathways. In

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

The compound 6,8-dichloro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one is involved in various chemical reactions and synthesis processes. Studies have demonstrated its reactivity with different nucleophiles, leading to the formation of various derivatives. For instance, the compound has been allowed to react with nitrogen nucleophiles like p-toluidine, hydroxylamine hydrochloride, ethanolamine, and glycine, yielding 3-substituted quinazolinones. Similarly, reactions with carbon and sulfur nucleophiles have been reported, highlighting the compound's versatility in chemical synthesis (El-Hashash, Abdel-Rahman, & El-Badry, 2006).

Inhibitory Activity and Enzyme Interaction

Studies have also delved into the biological activity of derivatives of 6,8-dichloro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one. Notably, a series of thieno[2,3-d][1,3]oxazin-4-ones synthesized from this compound was evaluated for inhibitory activity toward human leukocyte elastase. These studies demonstrated not only the compound's synthetic versatility but also its potential as a scaffold for developing enzyme inhibitors (Gütschow & Neumann, 1998).

Potential in Drug Development

The compound and its derivatives show potential in drug development due to their diverse chemical behavior and biological activities. The synthesis of various derivatives and the exploration of their biological activities underscore the compound's role in the development of new pharmacologically active agents. This is evidenced by the synthesis and evaluation of 2-(diethylamino)thieno1,3ŏxazin-4-ones for inhibitory activity toward human leukocyte elastase, indicating the potential for developing new therapeutic agents (Gütschow, Kuerschner, Neumann, Pietsch, Löser, Koglin, & Eger, 1999).

Environmental and Ecological Impact

Moreover, the compound's derivatives have been recognized for their ecological roles and bioactivity. Benzoxazinones, a class of compounds associated with 6,8-dichloro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one, have been extensively studied for their phytotoxic, antifungal, antimicrobial, and antifeedant effects. The potential application of these compounds as leads for natural herbicide models highlights the ecological importance and utility of these chemical entities (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

properties

IUPAC Name

6,8-dichloro-2-thiophen-2-yl-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl2NO2S/c13-6-4-7-10(8(14)5-6)15-11(17-12(7)16)9-2-1-3-18-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWCYGWRWBFUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dichloro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one

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